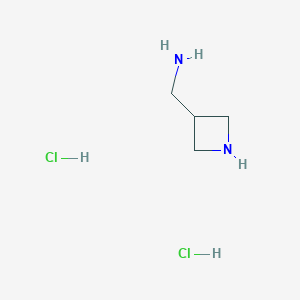

Azetidin-3-ylmethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidin-3-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 . It has a molecular weight of 159.05 g/mol . The compound is also known by several synonyms, including 3-Azetidinemethanamine dihydrochloride and 3- (aminomethyl)azetidine dihydrochloride .

Synthesis Analysis

The synthesis of azetidines has been studied extensively. One approach involves visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reaction allows for [2+2] cycloaddition with a wide range of alkenes, leading to the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis

The molecular structure of Azetidin-3-ylmethanamine dihydrochloride can be represented by the canonical SMILES notation: C1C (CN1)CN.Cl.Cl . The InChI representation is: InChI=1S/C4H10N2.2ClH/c5-1-4-2-6-3-4;;/h4,6H,1-3,5H2;2*1H .Physical And Chemical Properties Analysis

Azetidin-3-ylmethanamine dihydrochloride has several computed properties. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 158.0377538 g/mol . The topological polar surface area is 38 Ų , and it has a heavy atom count of 8 .Scientific Research Applications

Enhancing β-lactam Antibiotics' Performance

One significant application of azetidin-3-ylmethanamine derivatives, such as β-lactams, involves strategies to overcome bacterial resistance. Research has shown that β-lactam antibiotics, which include azetidin-3-ylmethanamine structures, are crucial in fighting bacterial infections. However, resistance to these antibiotics has become a critical issue. Innovative drug delivery methods, including the use of nanoparticles and liposomes, have been explored to enhance the effectiveness of β-lactam antibiotics against resistant strains. These strategies aim to improve the clinical outcomes of bacterial infections that are increasingly difficult to treat due to the rising resistance to β-lactam antibiotics (Abeylath & Turos, 2008).

Cardiovascular Activity through Structural Modification

The modification of azetidin-3-ylmethanamine derivatives to include moieties like Oxadiazole, Azetidinone, and Thiazolidinone has been studied for cardiovascular benefits. These modifications have shown potential in altering blood pressure and heart rate, suggesting a peripheral site of action for these compounds. This research opens pathways for new therapeutic applications in cardiovascular disease management, highlighting the versatility of azetidin-3-ylmethanamine derivatives in drug development (Singh, Aggarwal, & Singh, 2014).

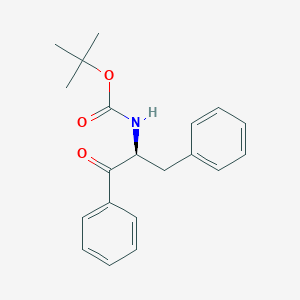

Synthesis and Transformation of β-Amino Acid Derivatives

Azetidin-3-ylmethanamine derivatives play a crucial role in the synthesis and transformation of β-amino acid derivatives, which are significant in drug research. Metathesis reactions, including ring-closing (RCM), cross metathesis (CM), and others, are widely used for accessing alicyclic β-amino acids and their functionalized derivatives. This synthetic versatility underlines the importance of azetidin-3-ylmethanamine structures in medicinal chemistry, offering new avenues for drug development and the exploration of novel therapeutic agents (Kiss, Kardos, Vass, & Fülöp, 2018).

Anticancer Applications of Monobactams

The structural framework of azetidin-3-ylmethanamine derivatives, such as monobactams, has been explored for anticancer applications. These compounds are recognized for their antibiotic properties but also show promise as anticancer agent delivery systems. The ability of β-lactams to serve as pro-drugs targeting tumor sites directly suggests their potential in developing new anticancer therapies. This approach represents a novel application of azetidin-3-ylmethanamine derivatives, expanding their use beyond traditional antibiotic roles (Mahmood, 2022).

Safety And Hazards

properties

IUPAC Name |

azetidin-3-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-1-4-2-6-3-4;;/h4,6H,1-3,5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAHPBUCLORFBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622606 |

Source

|

| Record name | 1-(Azetidin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-3-ylmethanamine dihydrochloride | |

CAS RN |

221095-80-3 |

Source

|

| Record name | 1-(Azetidin-3-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azetidin-3-ylmethanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)

![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)